molecular formula C10H21NO2Si B12638401 Methyl 2-(trimethylsilyl)piperidine-1-carboxylate CAS No. 919286-51-4

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate

Cat. No.: B12638401
CAS No.: 919286-51-4
M. Wt: 215.36 g/mol
InChI Key: AWWKPFNRFOFJBL-UHFFFAOYSA-N
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Description

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is a synthetically valuable piperidine derivative with a molecular formula of C10H21NO2Si . This compound is primarily used as a protected and functionalized building block in organic and medicinal chemistry research. The piperidine ring is a privileged scaffold in drug discovery, featured in more than twenty classes of pharmaceuticals . The presence of both a methyl carboxylate and a trimethylsilyl group on the piperidine ring makes this reagent a versatile intermediate for further chemical transformation. The trimethylsilyl group can serve as a protective group for the carbon alpha to the nitrogen, or as a steric and electronic modifier to direct regioselective reactions on the ring . This is particularly useful in the synthesis of complex molecules, such as piperidine derivatives explored as potential therapeutic agents. For instance, structurally related substituted piperidines have been investigated as potent inhibitors of targets like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis , highlighting the strategic importance of such scaffolds in developing new anti-tuberculosis treatments . Researchers utilize this compound to generate diverse chemical libraries for screening and to optimize the drug-like properties of lead compounds, including their potency and metabolic stability. This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

919286-51-4

Molecular Formula

C10H21NO2Si

Molecular Weight

215.36 g/mol

IUPAC Name

methyl 2-trimethylsilylpiperidine-1-carboxylate

InChI

InChI=1S/C10H21NO2Si/c1-13-10(12)11-8-6-5-7-9(11)14(2,3)4/h9H,5-8H2,1-4H3

InChI Key

AWWKPFNRFOFJBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCC1[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Method A: Cyclization of β-Aminoalkyl Zinc Iodide

Step Description
1 Prepare β-aminoalkyl zinc iodide from α-amino acids and zinc iodide under inert atmosphere conditions.
2 React with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis to form the piperidine structure.
3 Isolate and purify the product through standard extraction techniques.

Yields typically range from 55% to 85%, depending on the specific conditions used during cyclization.

Method B: Trimethylsilyl Diazomethane Reaction

Step Description
1 Dissolve piperidine derivative in acetonitrile and add trimethylsilyl diazomethane dropwise at 0 °C.
2 Allow the reaction to proceed for several hours at room temperature.
3 Remove solvents under reduced pressure and purify via column chromatography using hexanes/ethyl acetate mixtures.

This method has been reported to yield high purity products with excellent recovery rates.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of the different synthesis methods discussed:

Method Yield (%) Enantiomeric Purity Key Features
Method A (Cyclization) 55-85% High Utilizes organometallic chemistry for enhanced stereochemical outcomes
Method B (Diazomethane) Up to 90% Moderate Efficient introduction of trimethylsilyl group with straightforward purification

Chemical Reactions Analysis

Silylation of Piperidine Derivatives

The trimethylsilyl group is typically introduced via silylation of a secondary amine or amide. For example, tert-butyl 4-methyl-2-(trimethylsilyl)piperazine-1-carboxylate was synthesized using TMSCl (trimethylsilyl chloride) as the silylation reagent . This method highlights the utility of TMSCl in introducing TMS groups under mild conditions.

Piperidine Ring Formation

The piperidine core is often constructed via cyclization reactions. For instance, organometallic methods such as [3+3] annulation between β-aminoalkyl zinc iodides and allylic halides yield 5-methylene piperidines, which can be hydrogenated to form substituted piperidines .

Carboxylate Esterification

The carboxylate group is commonly introduced through esterification. For example, Meldrum’s acid and DMF·DMA (dimethylformamide dimethyl acetal) are used to form β-enamino diketones, which undergo further reactions to yield carboxylate esters .

Comparison of Synthesis Methods

MethodKey Reagents/ConditionsProduct Features
Silylation (TMSCl)TMSCl, mild conditionsTrimethylsilyl substituent added
Organometallic cyclizationZinc iodides, allylic halidesPiperidine ring formation
EsterificationMeldrum’s acid, DMF·DMACarboxylate ester functionalization

Silylation Mechanism

The trimethylsilyl group stabilizes the compound by reducing basicity and improving solubility. Silylation typically proceeds via protonation of the amine, followed by nucleophilic attack by the silylating agent (e.g., TMSCl). For example, the reaction of a piperidine amine with TMSCl forms a stable TMS-protected amine .

Amide Formation

The carboxylate group can participate in amide bond formation. For instance, esterification with amines or coupling agents (e.g., EDC·HCl) enables the synthesis of amide derivatives, which are critical in pharmaceutical applications .

Cross-Coupling Reactions

Piperidine derivatives with TMS groups may undergo palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to form biaryl or heteroaryl compounds. For example, tert-butyl piperidine derivatives have been used in cross-coupling reactions to introduce aromatic substituents .

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing inhibitors of enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis research . Its TMS group enhances stability and solubility, critical for biological assays.

Structural Analog Comparisons

AnalogKey Structural FeaturesApplications
Methyl piperidine-1-carboxylateNo TMS group; simpler structureBasic piperidine ester synthesis
N-(Trimethylsilyl)-piperidineTMS group onlySilylation intermediate
1-Boc-2-trimethylsilanoylpiperidineBoc protecting group addedPeptide synthesis
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylateThiol group presentAntimicrobial agents

Stability and Reactivity

The TMS group significantly impacts stability and reactivity:

  • Solubility : The TMS group enhances solubility in organic solvents, facilitating purification and downstream reactions .

  • Basicity : Reduced basicity of the amine due to TMS protection minimizes side reactions during synthesis .

  • Hydrolytic Stability : The ester group is susceptible to hydrolysis under acidic or basic conditions, requiring controlled reaction environments.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure, featuring a piperidine ring with a trimethylsilyl group, enhances its reactivity and stability, making it suitable for various synthetic transformations. It is commonly utilized in:

  • Pharmaceutical Synthesis : The compound is used to produce various pharmaceutical agents by acting as a precursor for more complex structures. Its ability to undergo nucleophilic substitutions and other reactions allows chemists to design and synthesize new drug candidates effectively .
  • Functionalization of Piperidine Derivatives : The trimethylsilyl group can be easily removed or modified, providing access to diverse piperidine derivatives that exhibit different biological activities. This flexibility is crucial for developing compounds with specific therapeutic profiles .

Biological Applications

Receptor Binding and Enzyme Inhibition

Research indicates that this compound can interact with biological targets, such as receptors and enzymes. This interaction can lead to:

  • Potential Therapeutic Effects : Studies have shown that derivatives of this compound may possess anticancer properties and can inhibit specific enzymes involved in disease pathways. For instance, its derivatives have been explored for their ability to inhibit viral enzymes, making them potential candidates for antiviral therapies .
  • Drug Design : The compound's structure allows for modifications that enhance its bioactivity and drug-likeness, adhering to the Lipinski rule of five, which predicts good absorption and permeation characteristics for oral drugs .

Industrial Applications

Specialty Chemicals Production

In addition to its applications in research and pharmaceuticals, this compound is valuable in the production of specialty chemicals. Its unique properties contribute to:

  • Enhanced Solubility : The trimethylsilyl group improves the solubility of the compound in organic solvents, facilitating its use in various industrial processes .
  • Material Science : The compound can be employed in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Case Study 1: Antiviral Activity

A recent study utilized molecular docking simulations to evaluate the binding affinity of this compound derivatives against SARS-CoV-2 main protease. The results indicated that several derivatives exhibited significant binding affinities, suggesting their potential as antiviral agents .

Case Study 2: Anticancer Properties

Another investigation focused on synthesizing piperidine derivatives from this compound and assessing their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives showed enhanced cytotoxic effects compared to standard chemotherapeutics, highlighting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of Methyl 2-(trimethylsilyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and other proteins, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Piperidine and Heterocyclic Derivatives

Compound Name Core Structure Key Substituents Functional Groups Notable Applications
This compound Piperidine 2-TMS, 1-methyl ester Ester, silyl ether Intermediate in drug synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-chloro, 6-methyl, 4-carboxylic acid Carboxylic acid, chloro, methyl Agrochemical synthesis
4-(3-((2-(TMS)ethoxy)methyl)-3H-imidazo...piperidine-1-carboximidamide (Example #4, EP 3 950 692) Piperidine-imidazo-pyrrolo-pyrazine 3-((2-TMS)ethoxymethyl), 1-carboximidamide Amidine, TMS-ether Kinase inhibitor precursors

Key Observations:

Core Structure Differences :

  • Methyl 2-(TMS)piperidine-1-carboxylate features a simple piperidine ring, whereas Example #4 (EP 3 950 692) incorporates a fused imidazo-pyrrolo-pyrazine system. The latter’s extended conjugation enhances binding to biological targets like kinases .
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) is a pyrimidine derivative, a scaffold often used in herbicides and antiviral agents .

Substituent Effects :

  • The TMS group in methyl 2-(TMS)piperidine-1-carboxylate increases steric hindrance and lipophilicity compared to the chloro and methyl groups in the pyrimidine analog. This impacts solubility and reactivity; TMS groups are often cleaved under acidic or fluoride-ion conditions, whereas chloro groups participate in nucleophilic substitutions .
  • The ethoxymethyl-TMS group in Example #4 serves as a protective group for amines, contrasting with the direct TMS substitution on piperidine in the target compound. The ethoxy linker in Example #4 allows for milder deprotection conditions (e.g., using TFA) .

Functional Group Reactivity :

  • The methyl ester in methyl 2-(TMS)piperidine-1-carboxylate can undergo hydrolysis to a carboxylic acid, enabling further derivatization. In contrast, the carboximidamide group in Example #4 is pivotal for hydrogen bonding in kinase inhibition .

Pharmacological and Industrial Relevance

  • Methyl 2-(TMS)piperidine-1-carboxylate is primarily a building block for bioactive molecules, whereas Example #4 represents a final intermediate in kinase inhibitor synthesis.
  • The pyrimidine derivative (CAS 89581-58-8) is more commonly used in agrochemicals due to its heteroaromatic stability and functional group versatility .

Notes

  • Data Limitations : Direct experimental data (e.g., melting points, solubility) for methyl 2-(TMS)piperidine-1-carboxylate are scarce in the provided evidence. Properties are inferred from analogs like Example #4 and pyrimidine derivatives .
  • Synthetic Recommendations : When employing TMS-containing compounds, consider inert atmospheres and anhydrous conditions to prevent premature deprotection.

Biological Activity

Methyl 2-(trimethylsilyl)piperidine-1-carboxylate is a compound notable for its diverse biological activities and applications in pharmaceutical chemistry. This article explores its biological activity, including synthesis, structural characteristics, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring that is substituted with a trimethylsilyl group and a carboxylate moiety. Its molecular formula is C12H23NO2SiC_{12}H_{23}NO_2Si, with a molecular weight of approximately 215.34 g/mol. The presence of the trimethylsilyl group enhances its solubility and stability, making it an important intermediate in organic synthesis and pharmaceutical applications.

Biological Applications

Pharmaceutical Intermediates : This compound serves as a building block for synthesizing various biologically active molecules, particularly in the development of drugs targeting cancer and neurodegenerative diseases. Its unique structure allows for modifications that enhance biological activity.

Cancer Therapy : Recent studies have indicated that piperidine derivatives, including this compound, exhibit potential anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects in cancer cell lines, suggesting their utility in cancer treatment .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
  • Mechanism of Action : The mechanism underlying the anticancer activity has been attributed to the ability of these compounds to interact with specific cellular targets, leading to cell cycle arrest and apoptosis in malignant cells .
  • Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications to the piperidine ring significantly impacted biological activity. Compounds with additional functional groups showed improved selectivity and potency against cancer cell lines .

Comparative Analysis

To illustrate the unique features of this compound compared to related compounds, the following table summarizes key structural differences and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC12H23NO2SiC_{12}H_{23}NO_2SiTrimethylsilyl group enhances solubilityCytotoxicity in cancer cell lines
Methyl piperidine-1-carboxylateC8H15NO2C_{8}H_{15}NO_2Lacks trimethylsilyl groupLower cytotoxicity
N-(Trimethylsilyl)-piperidineC9H21NSiC_{9}H_{21}NSiContains only the trimethylsilyl substitutionModerate bioactivity
Tert-butyl 2-(mercaptomethyl)piperidine-1-carboxylateC12H19NO2SC_{12}H_{19}NO_2SContains a thiol groupDifferent biological activity profile

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Methyl 2-(trimethylsilyl)piperidine-1-carboxylate to ensure high yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., reflux in anhydrous solvents like THF or DCM) and using inert atmospheres to prevent hydrolysis of the trimethylsilyl group. Purification via column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures is critical. Monitor reaction progress using TLC or 1H^1H NMR to track the disappearance of starting materials (e.g., piperidine precursors) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H^1H NMR : Identify the trimethylsilyl (-Si(CH3_3)3_3) protons as a singlet at ~0.1–0.3 ppm. Piperidine ring protons appear as multiplet signals between 1.4–3.5 ppm, while the methyl ester (-COOCH3_3) resonates as a singlet at ~3.6–3.8 ppm.
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch of the ester at ~1700–1750 cm1^{-1}.
  • Mass Spectrometry : Look for the molecular ion peak [M+H]+^+ at m/z corresponding to the molecular formula C10_{10}H19_{19}NO2_2Si (exact mass: 229.12).
  • Use flow NMR for real-time monitoring of reactive intermediates .

Q. What are the recommended storage conditions for this compound to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Protect from light using amber glassware. Desiccants like silica gel should be used to avoid moisture ingress. Regularly assess purity via HPLC or NMR if stored long-term .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylsilyl group influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The bulky trimethylsilyl group introduces steric hindrance, favoring endo selectivity in Diels-Alder reactions. Electronically, the silyl group stabilizes adjacent carbocations via β-silicon effects, enabling unique regioselectivity. Validate using computational models (e.g., DFT) to compare transition states with/without the substituent .

Q. What are the degradation pathways of this compound under thermal or acidic conditions?

  • Methodological Answer : Under heat (>100°C), the ester group may undergo pyrolysis, releasing CO2_2 and forming a piperidine derivative. In acidic conditions, hydrolysis cleaves the silyl group, yielding 2-hydroxypiperidine-1-carboxylate. Characterize degradation products using GC-MS or LC-MS and compare with synthetic standards .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., using Gaussian or ORCA) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites. Validate predictions experimentally via trapping reactions (e.g., with methyl acrylate in Diels-Alder assays) .

Q. How can researchers resolve contradictions in reported dimerization kinetics of this compound derivatives?

  • Methodological Answer : Replicate studies under strictly controlled conditions (solvent, temperature, concentration). Use flow NMR to track dimerization in real time. Compare activation energies (Ea_a) calculated via Arrhenius plots from multiple trials. Discrepancies may arise from impurities or competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. What role does this compound play in enantioselective drug synthesis?

  • Methodological Answer : The compound serves as a chiral auxiliary or building block for piperidine-based pharmaceuticals. For example, its derivatives are intermediates in synthesizing GABA analogs. Ensure enantiomeric purity via chiral HPLC or asymmetric catalysis during synthesis. Coupling reactions (e.g., amidation) require anhydrous conditions to retain stereochemistry .

Q. How can researchers optimize analytical methods for quantifying trace impurities in this compound?

  • Methodological Answer : Develop a reversed-phase HPLC method with a C18 column and UV detection (λ = 210–220 nm). Use gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Validate sensitivity (LOD/LOQ) and precision via spike-recovery experiments. Cross-validate with 1H^1H NMR integration for critical impurities .

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